molecular formula C12H17N3O3 B6630680 N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide

Cat. No.: B6630680
M. Wt: 251.28 g/mol
InChI Key: UYTAFJFBZGARAN-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring and a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with 4-(hydroxymethyl)oxan-4-ylamine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of N-[4-(carboxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide.

    Reduction: Formation of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-amine.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(hydroxymethyl)oxan-4-yl]-2-[(1S,2R

Properties

IUPAC Name

N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-6-14-10(7-13-9)11(17)15-12(8-16)2-4-18-5-3-12/h6-7,16H,2-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTAFJFBZGARAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2(CCOCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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